

# An In-depth Technical Guide to the Mechanism of Action of ZM-008

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ZM-008 is a first-in-class, fully humanized immunoglobulin G1 (IgG1) monoclonal antibody that targets Lectin-like transcript-1 (LLT1), also known as CLEC2D.[1][2][3] Developed by Zumutor Biologics, ZM-008 is an investigational immunotherapy designed to treat locally advanced or metastatic solid tumors.[3] The core mechanism of ZM-008 revolves around the disruption of the inhibitory interaction between LLT1 on tumor cells and its receptor, CD161, which is expressed on Natural Killer (NK) cells and a subset of T cells.[1][2][4] This blockade is designed to activate NK cells, subsequently leading to T cell activation and a transformation of the tumor microenvironment (TME) from an immune-suppressed ("cold") to an immune-activated ("hot") state.[1][4] Preclinical data has supported the advancement of ZM-008 into Phase 1 clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies like pembrolizumab.[1][4]

## Core Mechanism of Action: The LLT1-CD161 Axis

The interaction between LLT1 and CD161 serves as an immune checkpoint that can be exploited by cancer cells to evade immune surveillance.[2] LLT1 expression has been observed on various tumor cells, and its engagement with the CD161 receptor on NK cells leads to the suppression of their cytotoxic functions.[2]



ZM-008 is engineered to bind with high specificity to LLT1, thereby preventing its interaction with CD161.[3] This abrogation of the inhibitory signal results in the activation of NK cells, a critical component of the innate immune system. Activated NK cells can then directly kill tumor cells and release pro-inflammatory cytokines, such as Interferon-gamma (IFNy), which further contribute to a robust anti-tumor immune response.[5][6] This initial activation of the innate immune system is believed to subsequently prime and activate the adaptive immune system, leading to the infiltration of cytotoxic T cells into the tumor.[4]

## Signaling Pathway and Experimental Workflow

The proposed signaling pathway of ZM-008's action and a typical experimental workflow for its evaluation are depicted below.





Click to download full resolution via product page

Caption: ZM-008 binds to LLT1 on tumor cells, blocking the inhibitory LLT1-CD161 signal to NK cells.





Click to download full resolution via product page

Caption: A multi-modal experimental workflow is used to evaluate the efficacy and safety of ZM-008.

## **Preclinical Data Summary**

A summary of the key quantitative findings from preclinical studies is presented below.



| Experimental Model                         | Key Findings                                                                                                                                                                                                                         | Reference |
|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Human PBMC Assays                 | ZM-008 induced the expression of activation markers CD69, NKG2D, and CD107a on NK cells and cytotoxic CD8+ T cells. It also promoted the release of IFNy and TNFα.                                                                   | [5][7]    |
| In Vitro Cytotoxicity Assays               | ZM-008 treatment led to<br>significant cytotoxicity of both<br>MHC-positive (PC3) and MHC-<br>negative (K562) tumor cells.                                                                                                           | [7]       |
| Ex Vivo 3D Tumoroid Cultures               | In tumoroids derived from NSCLC and muscle-invasive bladder cancer patient biopsies, ZM-008 monotherapy resulted in a >50% reduction of tumoroids.                                                                                   | [5]       |
| In Vivo HuNOG-EXL Mouse<br>Xenograft Model | In a PC3 xenograft model,<br>treatment with 10 mg/kg of ZM-<br>008 resulted in approximately<br>48% tumor growth reduction.                                                                                                          | [5]       |
| In Vivo Immunohistochemistry<br>(IHC)      | Tumors from ZM-008-treated mice showed significant infiltration of CD8+ T cells, CD56+ NK cells, and NKG2D+ cells. A decrease in the proliferation marker Ki67 and an increase in the apoptosis marker caspase 3 were also observed. | [5][8]    |
| Cynomolgus Monkey Toxicology & PK          | ZM-008 was well-tolerated at doses up to 125 mg/kg with no mortality or adverse reactions.                                                                                                                                           | [7]       |



The half-life was determined to be up to 259 hours.

| Mean Pharmacokinetic Parameters in Cynomolgus Monkeys |     |
|-------------------------------------------------------|-----|
| t1/2 (h): 177.37 - 233.30                             | [9] |
| CL (mL/h/kg): 0.361 - 0.502                           | [9] |
| Vz (mL/kg): 92.5 - 146                                | [9] |

# Detailed Experimental Protocols In Vitro Immune Cell Activation and Cytokine Release

- Objective: To assess the ability of ZM-008 to activate immune cells and stimulate cytokine production.
- Methodology: Human Peripheral Blood Mononuclear Cells (PBMCs) were used. Immune cell
  activation was monitored by measuring the expression of markers such as CD69, NKG2D,
  and CD107a on NK cells and T cells via flow cytometry. The release of cytokines like IFNy
  and TNFα into the cell culture supernatant was also quantified.[5][6][9]

## In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of ZM-008 in a living organism.
- Animal Model: HuNOG-EXL mice, which are humanized mice capable of supporting the engraftment of human cells.
- Tumor Cell Line: PC3, a human prostate cancer cell line.
- Treatment Regimen: Mice with established PC3 xenografts were treated with 10 mg/kg of ZM-008 administered intraperitoneally every 3 days.[5][9]
- Efficacy Endpoint: Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to a vehicle control group.[9]



 Pharmacodynamic Endpoints: At the end of the study, tumors were harvested for immunohistochemical (IHC) analysis to assess the infiltration of human CD8+ and CD56+ immune cells and to analyze markers of proliferation (Ki67) and apoptosis (caspase 3).[5][8]

#### **Ex Vivo Patient-Derived Tumoroid Studies**

- Objective: To assess the efficacy of ZM-008 in a model that more closely recapitulates the human tumor microenvironment.
- Methodology: 3D tumoroid cultures were established from fresh biopsies of non-small cell lung cancer (NSCLC) and muscle-invasive bladder cancer (MIBC) patients. These cultures contain both tumor cells and autologous immune cells.[5]
- Treatment: The tumoroids were treated with ZM-008 as a monotherapy and in combination with pembrolizumab.[5]
- Endpoints: The effects of the treatment were evaluated by quantitative image analysis of the tumoroid area and count. High-content imaging using confocal microscopy was also employed to visualize the disintegration of the TME and the infiltration of immune cells.[5]

## **GLP Toxicology and Pharmacokinetic Studies**

- Objective: To determine the safety, tolerability, and pharmacokinetic profile of ZM-008.
- Animal Model: Cynomolgus monkeys.
- Treatment Regimen: ZM-008 was administered intravenously once a week (QW) for 4 weeks at doses ranging from 10 to 125 mg/kg.[5][7]
- Safety Assessments: Included monitoring for mortality, adverse reactions, gross pathological findings, changes in organ weight, and histological lesions.[5]
- Pharmacokinetic Analysis: Blood samples were collected at various time points to determine key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vz).[9]

## Conclusion



ZM-008 represents a promising immunotherapeutic strategy that targets the LLT1-CD161 immune checkpoint. Its mechanism of action, centered on the activation of NK and T cells, has the potential to overcome immune resistance in a variety of solid tumors. The preclinical data provide a strong rationale for the ongoing clinical development of ZM-008, both as a single agent and in combination with other immunotherapies. Further clinical investigation will be crucial to fully elucidate its therapeutic potential in patients with advanced cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zumutor Biologics Reports First Patient Dosed with ZM008, an Innovative Anti-LLT1 Antibody [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. zumutor.com [zumutor.com]
- 4. zumutor.com [zumutor.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. asco.org [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. taconic.com [taconic.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of ZM-008]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7382933#sn-008-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com